molecular formula C9H4F5N B1413043 3-Difluoromethyl-2-(trifluoromethyl)benzonitrile CAS No. 1804515-87-4

3-Difluoromethyl-2-(trifluoromethyl)benzonitrile

Cat. No.: B1413043
CAS No.: 1804515-87-4
M. Wt: 221.13 g/mol
InChI Key: RSAWMMVCQUNGQR-UHFFFAOYSA-N
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Description

3-Difluoromethyl-2-(trifluoromethyl)benzonitrile (CAS: 1804515-87-4) is a fluorinated aromatic nitrile with the molecular formula C₉H₄F₅N and a molecular weight of 221.13 g/mol . Its structure features a benzonitrile core substituted with a difluoromethyl (-CF₂H) group at position 3 and a trifluoromethyl (-CF₃) group at position 2. This compound is of interest in agrochemical and pharmaceutical research due to the electron-withdrawing effects of fluorine substituents, which enhance metabolic stability and binding affinity in target interactions .

Properties

IUPAC Name

3-(difluoromethyl)-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F5N/c10-8(11)6-3-1-2-5(4-15)7(6)9(12,13)14/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSAWMMVCQUNGQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)F)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701229579
Record name 3-(Difluoromethyl)-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701229579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1804515-87-4
Record name 3-(Difluoromethyl)-2-(trifluoromethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1804515-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Difluoromethyl)-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701229579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Formation of Benzaldehyde Oxime

  • Reactants : 2-nitro-4-trifluoromethylbenzaldehyde reacts with hydroxylamine hydrochloride in water, with potassium hydroxide as a base.
  • Conditions : The reaction occurs at 12–20°C, with dropwise addition of KOH, leading to the formation of the oxime with yields up to 89%.
  • Post-treatment : Extraction with diethyl ether, concentration, and drying produce the oxime precursor.

Step 2: Conversion of Oxime to Nitrile

  • Reactants : The benzaldehyde oxime is dissolved in acetonitrile.
  • Reagents : Acetic anhydride and a nickel-based catalyst (prepared from nickel acetate and Raney nickel).
  • Conditions : Heating to 84–85°C under reflux for approximately 2 hours.
  • Outcome : The reaction yields 3-Difluoromethyl-2-(trifluoromethyl)benzonitrile with high purity (>98%) and yields around 82–83%.

Research Findings

Parameter Data References
Yield 82–83% ,
Purity >98% (GC/MS) ,
Melting Point 42–44°C ,

This method is notable for its operational simplicity and high yield, making it a preferred approach in laboratory synthesis.

Direct Nucleophilic Fluoromethylation of Aromatic Precursors

Alternative approaches utilize nucleophilic trifluoromethylation reagents such as TMSCF3 (trifluoromethyltrimethylsilane) under photoredox or catalytic conditions.

Photoredox Hydrodefluorination

  • Procedure : Under visible-light irradiation, TMSCF3 reacts with electron-deficient aromatic compounds, replacing fluorine atoms with hydrogen.
  • Conditions : Use of organophotoredox catalysts, inert atmosphere, and controlled temperature.
  • Outcome : Formation of trifluoromethyl derivatives, including benzonitriles, with yields up to 78%.

Research Findings

Method Yield Conditions References
Photoredox hydrodefluorination Up to 78% Visible light, inert atmosphere
Palladium-catalyzed C-F activation High selectivity Pd catalysts, oxidative addition

This approach offers a route to modify existing aromatic systems directly, but often requires specialized catalysts and conditions.

Fluoromethylation Using Difluoromethyl and Trifluoromethyl Reagents

  • Reagents : Difluoromethylthiolating agents, chlorodifluoromethane derivatives, and fluorinated sulfonates.
  • Procedures : Nucleophilic substitution, radical reactions, or catalytic activation under inert atmospheres.
  • Example : Synthesis of difluoromethylthio derivatives via chlorination of benzyl mercaptans, followed by nucleophilic substitution with potassium phthalimide.

Key Data

Reagent Yield Conditions References
Chlorodifluoromethane + benzyl mercaptan 61–78% Basic conditions, room temperature ,
Difluoromethylthiophthalimide 76% Chlorination and nucleophilic substitution

This method is useful for introducing difluoromethyl groups onto aromatic frameworks, including benzonitrile derivatives.

In Situ Fluorination and Chlorination Strategies

  • In situ conversion of phenols or aryl compounds into trifluoromethyl aryl ethers using tetrachloromethane and hydrogen fluoride under pressure.
  • Conditions : Heating in closed vessels at up to 150°C.
  • Notes : Suitable for substrates with no hydrogen bonding capabilities at the ortho position.

Data Summary

Reagent Yield Conditions References
Tetrachloromethane + phenol Moderate Up to 150°C, closed vessel

Summary of Key Data and Comparative Analysis

Preparation Method Main Reagents Typical Yield Advantages Limitations References
Oxime to nitrile conversion Benzaldehyde derivative, acetic anhydride, Ni catalyst 82–83% High yield, operational simplicity Requires multi-step process ,
Photoredox hydrodefluorination TMSCF3, organophotoredox catalysts Up to 78% Direct modification, versatile Requires specialized equipment
Nucleophilic fluoromethylation Chlorodifluoromethane derivatives 61–78% Effective for difluoromethylation Sensitive to reaction conditions ,
In situ chlorination/fluorination Tetrachloromethane + phenol Moderate Suitable for aromatic trifluoromethylation Harsh conditions

Chemical Reactions Analysis

Types of Reactions

3-Difluoromethyl-2-(trifluoromethyl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications
Fluorinated compounds, including 3-difluoromethyl-2-(trifluoromethyl)benzonitrile, are widely recognized for their role in enhancing the pharmacological profiles of drugs. The trifluoromethyl group, in particular, is known to improve metabolic stability and bioavailability. Research has shown that incorporating trifluoromethyl groups can significantly increase the potency of compounds by modulating their interaction with biological targets. For instance, studies have demonstrated that trifluoromethyl-containing drugs exhibit enhanced activity against various enzymes and receptors, making them valuable in treating conditions such as cancer and inflammatory diseases .

Case Study: Enzalutamide
Enzalutamide, a drug used for prostate cancer treatment, utilizes a similar fluorinated motif. The synthesis of enzalutamide involves intermediates like 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, highlighting the importance of fluorinated compounds in developing effective therapeutics . The presence of the trifluoromethyl group contributes to the drug's efficacy by enhancing its binding affinity to androgen receptors.

Organic Synthesis

Reactivity and Functionalization
The unique reactivity of this compound allows it to serve as a versatile building block in organic synthesis. Its difluoromethyl and trifluoromethyl groups can participate in various chemical transformations, including hydrodefluorination and nucleophilic substitution reactions. Recent advancements in organophotoredox chemistry have demonstrated the compound's utility in hydrodefluorination processes, leading to the formation of valuable difluoromethylated products .

Table: Comparison of Chemical Transformations Involving Fluorinated Compounds

Reaction TypeExample CompoundYield (%)Selectivity
HydrodefluorinationThis compound63>20:1 (CF₂H/CH₂F)
Nucleophilic SubstitutionVarious Trifluoromethyl Aryl CompoundsModerate (30-88)Varies
Electrophilic ReactionsTrifluoromethylbenzene DerivativesHigh (up to 90)High

Agrochemical Applications

Pesticides and Herbicides
The incorporation of fluorinated groups has also been explored in agrochemicals. Compounds similar to this compound are being investigated for their potential as herbicides and pesticides due to their enhanced stability and efficacy against pests. The electron-withdrawing nature of the trifluoromethyl group can improve the herbicidal activity by altering the compound's interaction with plant enzymes .

Mechanism of Action

The mechanism of action of 3-Difluoromethyl-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to proteins and enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Positions

The table below compares 3-Difluoromethyl-2-(trifluoromethyl)benzonitrile with analogs differing in substituent type, position, and functional groups:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
This compound -CF₂H (3), -CF₃ (2) C₉H₄F₅N 221.13 Agrochemical intermediates, ligand design
4-Amino-2-(trifluoromethyl)benzonitrile -NH₂ (4), -CF₃ (2) C₈H₅F₃N₂ 186.13 Pharmacopeial impurity standard
2-Fluoro-3-(trifluoromethyl)benzonitrile -F (2), -CF₃ (3) C₈H₃F₄N 201.11 Organic synthesis, electronic materials
2-Chloro-6-(trifluoromethyl)benzonitrile -Cl (2), -CF₃ (6) C₈H₃ClF₃N 205.56 Agrochemical precursors
4-Nitro-2-(trifluoromethyl)benzonitrile -NO₂ (4), -CF₃ (2) C₈H₃F₃N₂O₂ 232.11 Electrochemical materials, triazole derivatives
3-(Difluoromethoxy)-2-fluoro-6-(trifluoromethyl)benzonitrile -O-CF₂H (3), -F (2), -CF₃ (6) C₉H₃F₆NO 255.12 Specialty fluorinated intermediates

Key Structural and Functional Differences

Substituent Electronic Effects: The difluoromethyl group (-CF₂H) in the target compound provides moderate electron-withdrawing effects compared to stronger electron-withdrawing groups like -NO₂ (nitro) or -CF₃ (trifluoromethyl). This balance may enhance stability while maintaining reactivity in coupling reactions . Amino groups (-NH₂) in 4-amino-2-(trifluoromethyl)benzonitrile introduce hydrogen-bonding capabilities, making it suitable for pharmacopeial standards but less stable under oxidative conditions .

Positional Isomerism :

  • 2-Fluoro-3-(trifluoromethyl)benzonitrile (CAS: 146070-35-1) demonstrates how fluorine placement (positions 2 vs. 3) alters steric and electronic profiles, affecting boiling points (predicted: ~237°C) and solubility .
  • Chlorine substituents (e.g., 2-Chloro-6-(trifluoromethyl)benzonitrile) increase molecular weight and hydrophobicity, favoring agrochemical applications .

Biological and Industrial Relevance: 4-Nitro-2-(trifluoromethyl)benzonitrile is used in lithium-ion battery research due to its strong electron-withdrawing nitro group, which stabilizes charge transfer . The target compound’s difluoromethyl group may improve metabolic resistance in pesticides compared to non-fluorinated analogs .

Ligand-Receptor Interactions

  • 5FB (4-(4-{[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile), a structural analog, forms hydrogen bonds with ARG 372 and hydrophobic interactions in the estrogen-related receptor alpha (PDB: 3K6P) . Similar interactions are anticipated for this compound, though its difluoromethyl group may reduce steric hindrance compared to bulkier substituents.

Biological Activity

3-Difluoromethyl-2-(trifluoromethyl)benzonitrile (CAS No. 1804515-87-4) is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzonitrile core with two significant fluorinated groups: difluoromethyl (CF2H-CF_2H) and trifluoromethyl (CF3-CF_3). These groups are known to enhance lipophilicity and metabolic stability, making the compound a candidate for various biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The electronegative nature of the fluorinated groups increases binding affinity to these targets, influencing various biological pathways. For instance:

  • Enzyme Inhibition : Fluorinated compounds often act as inhibitors for key enzymes involved in metabolic pathways. Studies indicate that the presence of trifluoromethyl groups can significantly enhance the potency of enzyme inhibitors compared to their non-fluorinated counterparts .
  • Receptor Modulation : The compound may modulate receptor activity, which is crucial for developing drugs targeting neurotransmitter systems or cancer-related pathways.

Structure-Activity Relationships (SAR)

Research has demonstrated that the positioning and number of fluorine atoms significantly influence the biological activity of compounds similar to this compound. For example:

  • Increased Potency : Studies have shown that adding a trifluoromethyl group at specific positions in aromatic compounds can increase their potency by several folds against certain biological targets, such as serotonin transporters .
  • Selectivity : The presence of difluoromethyl groups can enhance selectivity for particular enzymes or receptors, reducing off-target effects and improving therapeutic profiles .

Research Findings and Case Studies

Several studies have investigated the biological activity of fluorinated benzonitriles, including:

  • Inhibition Studies : A study focused on various benzonitrile derivatives indicated that those with trifluoromethyl substitutions exhibited enhanced inhibitory effects against cancer cell lines compared to their non-fluorinated analogs. The IC50 values were significantly lower for compounds containing trifluoromethyl groups .
  • Pharmacokinetic Properties : Research has highlighted that fluorinated compounds often demonstrate improved pharmacokinetic properties, such as increased bioavailability and metabolic stability. This is particularly relevant in drug development where metabolic degradation can limit efficacy .
  • Therapeutic Applications : The compound has been explored as a potential lead compound in drug discovery for diseases such as cancer and neurodegenerative disorders. Its ability to modulate critical biological pathways makes it a candidate for further development .

Data Table: Biological Activity Overview

PropertyValue/Description
CAS Number1804515-87-4
Molecular FormulaC10H5F5N
Mechanism of ActionEnzyme inhibition, receptor modulation
IC50 (Example Target)Significantly lower than non-fluorinated analogs
Therapeutic PotentialCancer treatment, neurodegenerative diseases

Q & A

Q. Table 1: HPLC Parameters for Impurity Detection

ParameterValue
Column TypeC18 (L1 phase)
Flow Rate1.0 mL/min
Detection Wavelength254 nm
Relative Response Factor1.4 (for amino-trifluoromethyl impurities)

Advanced: How can contradictory spectroscopic data for fluorinated benzonitriles be resolved?

Contradictions in NMR or mass spectrometry (MS) data often arise from:

  • Tautomerism : Fluorine’s electronegativity alters electron density, affecting chemical shifts.
  • Isomeric Byproducts : Ortho/meta/para isomers may co-elute.

Q. Resolution Strategies :

2D NMR (HSQC, COSY) : Confirm connectivity and distinguish isomers .

High-Resolution MS (HRMS) : Verify molecular formulas (e.g., C₈H₃F₅N for the target compound).

Crystallography : Resolve ambiguous structures via X-ray diffraction .

Case Study : 4-Amino-2-(trifluoromethyl)benzonitrile showed a 0.4 relative retention time vs. bicalutamide in HPLC, confirmed via spiked impurity analysis .

Advanced: What role do fluorine substituents play in the reactivity and metabolic stability of this compound?

Fluorine enhances:

  • Electrophilicity : Stabilizes transition states in SNAr reactions via electron-withdrawing effects .
  • Metabolic Stability : C-F bonds resist oxidative degradation in cytochrome P450 enzymes, prolonging half-life .
  • Lipophilicity : LogP increases by ~0.5 per CF₃ group, improving membrane permeability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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